molecular formula C5H11NO2 B162710 [(2R,4R)-4-Aminooxolan-2-yl]methanol CAS No. 127682-80-8

[(2R,4R)-4-Aminooxolan-2-yl]methanol

Cat. No.: B162710
CAS No.: 127682-80-8
M. Wt: 117.15 g/mol
InChI Key: ADZPPBOWUMWUIE-RFZPGFLSSA-N
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Description

[(2R,4R)-4-Aminooxolan-2-yl]methanol is a chiral amino alcohol featuring a tetrahydrofuran (oxolane) ring substituted with an amino group at the 4-position and a hydroxymethyl group at the 2-position. The compound’s structure combines the rigidity of the oxolane ring with the reactivity of amino and hydroxyl groups, enabling diverse chemical modifications.

Properties

CAS No.

127682-80-8

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

[(2R,4R)-4-aminooxolan-2-yl]methanol

InChI

InChI=1S/C5H11NO2/c6-4-1-5(2-7)8-3-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1

InChI Key

ADZPPBOWUMWUIE-RFZPGFLSSA-N

SMILES

C1C(COC1CO)N

Isomeric SMILES

C1[C@H](CO[C@H]1CO)N

Canonical SMILES

C1C(COC1CO)N

Synonyms

(2R, 4R)-4-AMINOTETRAHYDROFURAN-2-METHANOL

Origin of Product

United States

Comparison with Similar Compounds

Phenyl-Substituted Oxolane Methanol Derivatives

Examples :

  • [(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol (CAS 2059917-24-5)
  • [(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol (CAS 2059908-02-8)
Property [(2R,4R)-4-Aminooxolan-2-yl]methanol 3-Fluorophenyl Analog 2-Methylphenyl Analog
Molecular Formula C₅H₁₁NO₂ C₁₁H₁₃FO₂ C₁₂H₁₆O₂
Molecular Weight 117.15 (theoretical) 196.22 192.25
Functional Groups Amino, hydroxyl Fluorophenyl, hydroxyl Methylphenyl, hydroxyl
Key Differences Amino group enhances nucleophilicity and polarity. Aromatic substitution introduces lipophilicity; fluorine increases electronic effects. Methyl group improves steric bulk but reduces polarity.

Applications: Phenyl-substituted analogs are likely used as intermediates in drug discovery, where aromatic groups modulate bioavailability or target binding. The amino group in the target compound makes it more suitable for reactions requiring basicity or hydrogen bonding .

Pyrrolidine-Based Amino Alcohols

Examples :

  • ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol 2HCl (CAS 1292324-43-6)
  • ((2R,4S)-4-Aminopyrrolidin-2-yl)methanol 2HCl
Property This compound Pyrrolidine Analogs
Molecular Formula C₅H₁₁NO₂ C₅H₁₂N₂O (free base)
Ring System Oxolane (tetrahydrofuran) Pyrrolidine (5-membered, 1 N)
Stereochemistry 2R,4R 2S,4R or 2R,4S
Key Differences Oxolane ring is less basic; oxygen atom enhances polarity. Pyrrolidine’s nitrogen increases basicity and potential for hydrogen bonding. Stereochemistry affects biological activity.

Applications : Pyrrolidine analogs are common in medicinal chemistry (e.g., proline derivatives). The target compound’s oxolane ring may offer improved metabolic stability compared to pyrrolidines .

Boronate Ester Methanol Derivatives

Examples :

  • 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (2c)
  • [3-Fluoro-4-(dioxaborolan-2-yl)phenyl]methanol (2f)
Property This compound Boronate Analogs
Molecular Formula C₅H₁₁NO₂ C₁₃H₁₈BFO₃ (e.g., 2c)
Functional Groups Amino, hydroxyl Boronate ester, hydroxyl
Melting Point Not reported 80–82°C (2c), 35–38°C (2f)
Key Differences Lacks boron; unsuitable for Suzuki coupling. Boronates are pivotal in cross-coupling reactions. Fluoro substituents influence electronic properties.

Applications: Boronate esters are intermediates in Suzuki-Miyaura reactions. The target compound’s amino group makes it more relevant to peptide synthesis or chiral resolution .

Dioxolanyl Methanol Derivatives

Example :

  • ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']bi[[1,3]dioxolanyl]-2-yl)-methanol
Property This compound Dioxolanyl Analog
Ring System Oxolane (1 oxygen) Dioxolane (2 oxygens)
Functionality Amino, hydroxyl Hydroxyl, acetal
Key Differences Single oxygen in ring reduces electron-withdrawing effects. Dioxolane’s two oxygens increase polarity and stability; acetal groups are prone to hydrolysis.

Applications: Dioxolanyl derivatives are used as protecting groups or in carbohydrate chemistry. The target compound’s amino group offers distinct reactivity .

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